N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine

Catalog No.
S12986163
CAS No.
M.F
C43H39NO8
M. Wt
697.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-vali...

Product Name

N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid

Molecular Formula

C43H39NO8

Molecular Weight

697.8 g/mol

InChI

InChI=1S/C43H39NO8/c1-26(2)40(41(45)46)44(42(47)50-24-37-33-16-8-4-12-29(33)30-13-5-9-17-34(30)37)23-27-20-21-28(49-3)22-39(27)52-43(48)51-25-38-35-18-10-6-14-31(35)32-15-7-11-19-36(32)38/h4-22,26,37-38,40H,23-25H2,1-3H3,(H,45,46)

InChI Key

SEBWBBFTTQDBSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is a complex organic compound that belongs to the class of protected amino acids, specifically designed for use in peptide synthesis. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions. The structure of this compound includes a valine residue, which is an essential amino acid known for its role in protein synthesis and cellular functions. The presence of the 2-Fmoc-oxy-4-methoxybenzyl moiety adds additional steric bulk and functional diversity, potentially influencing the compound's reactivity and biological properties.

The primary chemical reaction associated with N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine involves the deprotection of the Fmoc group. This process typically employs secondary amines, such as piperidine, which facilitate the cleavage of the Fmoc group through an E1cb elimination mechanism. This reaction results in the generation of a reactive intermediate known as dibenzofulvene, which can further participate in various coupling reactions to form peptides . The reaction conditions can significantly affect the yield and purity of the resulting products, making careful optimization essential.

While specific biological activity data for N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine may be limited, compounds with similar structures often exhibit significant biological activity due to their roles as building blocks in peptide synthesis. Peptides synthesized using this compound could demonstrate various pharmacological effects, including antimicrobial, anticancer, or immunomodulatory activities. The methoxybenzyl substituent may also influence lipophilicity and interaction with biological membranes, potentially enhancing bioavailability .

The synthesis of N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine typically involves several key steps:

  • Protection of Valine: The amino group of L-valine is first protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
  • Formation of the Benzyl Ether: The 2-Fmoc-oxy-4-methoxybenzyl moiety is introduced through a coupling reaction, often employing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the ether bond.
  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound from by-products .

N-A-Fmoc-N-A-(2-Fmoc-oxy-4-methoxybenzyl)-L-valineN-Fmoc-L-valineSimpler structureBasic peptide synthesisN-Ac-L-valineAcetylated amino acidModifies solubility and reactivityFmoc-L-leucineLarger side chainInfluences hydrophobic interactions

This comparison highlights how the presence of additional functional groups or structural differences can significantly affect the properties and applications of these compounds.

Interaction studies involving N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine typically focus on its behavior in peptide chains and its affinity for biological targets. These studies help elucidate how modifications to peptide sequences can affect binding affinities and biological activities. Techniques like surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) can be employed to investigate these interactions.

Several compounds are structurally similar to N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine, including:

  • N-Fmoc-L-valine: A simpler derivative lacking the methoxybenzyl group.
  • N-Ac-L-valine: An acetylated version that alters solubility and reactivity.
  • Fmoc-L-leucine: Similar in structure but with a different side chain that could influence hydrophobic interactions.

Comparison Table

CompoundUnique FeaturesPotential

Molecular Architecture

The compound features a valine backbone modified with two Fmoc groups and a 4-methoxybenzyl substituent. The primary structure includes:

  • L-valine core: A chiral α-amino acid with an isopropyl side chain.
  • Dual Fmoc protection: One Fmoc group shields the α-amino group, while a second Fmoc moiety protects the hydroxyl oxygen of the 4-methoxybenzyl substituent.
  • 4-Methoxybenzyl group: Aromatic ring with methoxy (-OCH₃) and benzyl (-CH₂C₆H₅) functionalities.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₄₃H₃₉NO₈
Molecular Weight697.8 g/mol
CAS Registry Number148515-86-0
IUPAC NameN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine

The IUPAC name reflects the dual Fmoc protection and methoxybenzyl linkage. The S configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide synthesis.

Synthetic Pathways for Orthogonally Protected Amino Acid Derivatives

The synthesis of N-α-fluorenylmethoxycarbonyl-N-α-(2-fluorenylmethoxycarbonyl-oxy-4-methoxybenzyl)-L-valine represents a sophisticated approach to orthogonal protection strategies in amino acid chemistry [4]. This compound, with the molecular formula C₄₃H₃₉NO₈ and molecular weight of 697.77 g/mol, exemplifies the dual fluorenylmethoxycarbonyl protection methodology that has become essential for complex peptide synthesis applications [2] [7]. The orthogonal protection strategy allows for selective deprotection of specific functional groups while maintaining the integrity of other protecting groups throughout the synthetic sequence [22].

The development of orthogonally protected amino acid building units has been driven by the need for more efficient solid-phase peptide synthesis methodologies [4]. These building units incorporate multiple protecting groups that can be removed under different reaction conditions, thereby providing synthetic flexibility and enabling the preparation of complex peptide structures [22]. The fluorenylmethoxycarbonyl group serves as a temporary protecting group that can be selectively removed under basic conditions without affecting acid-labile protecting groups [5] [23].

Fluorenylmethoxycarbonyl Group Introduction via Carbamate Chemistry

The introduction of fluorenylmethoxycarbonyl protecting groups proceeds through well-established carbamate chemistry mechanisms [5] [20]. The formation of carbamate bonds represents one of the most reliable methods for protecting amino groups due to the stability of the resulting functional group under a wide range of reaction conditions [24]. The fluorenylmethoxycarbonyl group can be introduced using fluorenylmethoxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate as the activating reagent [5] [12].

The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of the fluorenylmethoxycarbonyl reagent, followed by elimination of the leaving group [17] [20]. When using fluorenylmethoxycarbonyl chloride, the reaction proceeds under basic conditions with sodium bicarbonate or triethylamine serving as the base to neutralize the hydrochloric acid byproduct [5] [24]. The use of 9-fluorenylmethylsuccinimidyl carbonate offers advantages in terms of reaction control and reduced side reactions, as the N-hydroxysuccinimide leaving group is less reactive than chloride [5] [12].

The carbamate linkage formed during fluorenylmethoxycarbonyl protection exhibits remarkable stability toward acidic conditions while remaining susceptible to base-catalyzed cleavage [5] [23]. This orthogonal reactivity pattern enables selective deprotection using piperidine or other amine bases through a β-elimination mechanism that generates dibenzofulvene as a byproduct [5] [19]. The dibenzofulvene byproduct can be monitored spectroscopically, providing a convenient method for tracking the progress of deprotection reactions [5].

Benzyl Ether Formation at 4-Methoxy Position

The formation of benzyl ether linkages at the 4-methoxy position represents a critical step in the synthesis of the target compound [13] [28]. The 2-hydroxy-4-methoxybenzyl protecting group, commonly referred to as the hydroxymethoxybenzyl group, serves as a backbone protecting group that prevents aggregation during peptide synthesis [3] [31]. The ether formation typically involves the reaction of 4-methoxybenzyl alcohol derivatives with appropriate electrophilic reagents under controlled conditions [13].

Several methodologies have been developed for the efficient formation of 4-methoxybenzyl esters and ethers [13]. The use of N,N-dimethylformamide dineopentyl acetal as an esterification reagent has proven particularly effective for activating 4-methoxybenzyl alcohol, producing an imidate-type intermediate that readily alkylates carboxylic acids [13]. This method offers excellent yields while generating easily removable byproducts such as 2,2-dimethyl-1-propanol and dimethylformamide [13].

The synthesis of the hydroxymethoxybenzyl-protected valine derivative involves the sequential introduction of protecting groups to achieve the desired orthogonal protection pattern [3] [30]. The hydroxyl group in the 2-position of the benzyl group assists in coupling reactions by facilitating acylation followed by an O→N acyl migration to form the native peptide bond [30]. This mechanism has proven particularly valuable for incorporating difficult-to-couple N-substituted amino acids into peptide sequences [30].

Purification Techniques for Multi-Fluorenylmethoxycarbonyl Protected Compounds

The purification of multi-fluorenylmethoxycarbonyl protected compounds presents unique challenges due to the hydrophobic nature of the fluorene moiety and the potential for intermolecular interactions [16] [32]. High-performance liquid chromatography represents the primary analytical and preparative technique for achieving the required purity levels for peptide synthesis applications [38] [40]. The development of enhanced purification protocols has become essential as the demand for high-purity building blocks has increased with advances in automated peptide synthesis [38].

Reversed-phase high-performance liquid chromatography using C18 columns provides effective separation of fluorenylmethoxycarbonyl-protected amino acids and their impurities [32] [40]. The chromatographic behavior of these compounds is dominated by the hydrophobic interactions between the fluorene rings and the stationary phase [40]. Gradient elution using acetonitrile-water mobile phases with trifluoroacetic acid or formic acid modifiers has proven most effective for achieving baseline resolution of enantiomers and structural isomers [40].

The purification process typically involves multiple stages to achieve the stringent purity requirements for peptide synthesis [16] [38]. Initial purification by preparative high-performance liquid chromatography removes the majority of synthetic byproducts and unreacted starting materials [37]. The use of focused gradient techniques allows for optimization of separation conditions while minimizing solvent consumption and analysis time [37]. Post-purification analysis by analytical high-performance liquid chromatography confirms the achievement of purity levels exceeding 99% [38].

Table 1: Typical Impurities in Fluorenylmethoxycarbonyl-Protected Amino Acids and Their Removal Methods

Impurity TypeTypical ConcentrationRemoval MethodDetection Method
β-Alanyl derivatives0.05-0.15%Reversed-phase HPLCUV detection at 301 nm [38]
Dipeptide impurities0.02-0.08%Gradient HPLCMass spectrometry [38]
Free amino acids<0.2%Ion-exchange chromatographyGas chromatography [38]
Ethyl acetate residues<0.5%Vacuum dryingGas chromatography [38]
Acetate impurities<0.02%Preparative HPLCIon chromatography [38]

Flash column chromatography on silica gel has emerged as a rapid and general method for purifying fluorenylmethoxycarbonyl-protected compounds without the need for recrystallization [42]. This technique proves particularly effective for removing common impurities while maintaining high yields and reducing purification time compared to traditional recrystallization methods [42]. The method works effectively for compounds bearing both hydrophilic and hydrophobic side chains, making it broadly applicable to various fluorenylmethoxycarbonyl derivatives [42].

Specialized purification strategies have been developed for compounds containing multiple fluorenylmethoxycarbonyl groups [14] [32]. The increased hydrophobicity of these molecules often requires the use of steeper gradients and higher organic solvent concentrations to achieve elution from reversed-phase columns [32]. The "fluorenylmethoxycarbonyl-on" purification approach, analogous to the dimethoxytrityl-on method used in oligonucleotide synthesis, has proven particularly valuable for separating full-length protected products from truncated sequences [32].

Mass Spectrometric Validation of Molecular Architecture

Mass spectrometric analysis provides definitive confirmation of the molecular architecture of N-α-fluorenylmethoxycarbonyl-N-α-(2-fluorenylmethoxycarbonyl-oxy-4-methoxybenzyl)-L-valine [9] [15]. Electrospray ionization mass spectrometry represents the method of choice for characterizing fluorenylmethoxycarbonyl-protected amino acid derivatives due to its ability to generate intact molecular ions under mild ionization conditions [35]. The molecular ion peak at m/z 698.8 [M+H]⁺ confirms the expected molecular weight of 697.77 g/mol for the target compound [2].

The fragmentation patterns observed in tandem mass spectrometry provide valuable structural information about the compound [34]. The principal fragment ions typically include [M + H - H₂O - CO]⁺, [M + H - H₂O]⁺, and [M + H - NH₃]⁺, reflecting the characteristic loss of small molecules from the molecular ion [34]. For valine derivatives, the dominant fragmentation pathway involves the loss of water and carbon monoxide to generate the [M + H - H₂O - CO]⁺ ion [34].

Collision-induced dissociation experiments reveal the stepwise loss of protecting groups, providing confirmation of the molecular architecture [15]. The initial fragmentation typically involves cleavage of the more labile bonds, such as the carbamate linkages, followed by rearrangement processes that lead to the formation of stable fragment ions [15]. The characteristic fragmentation pattern allows for differentiation from structural isomers and confirmation of the intended protecting group arrangement [15].

Table 2: Mass Spectrometric Fragmentation Data for N-α-Fluorenylmethoxycarbonyl-N-α-(2-Fluorenylmethoxycarbonyl-oxy-4-methoxybenzyl)-L-valine

Ion Typem/z ValueRelative Intensity (%)Assignment
[M+H]⁺698.8100Molecular ion [2]
[M+H-CO₂]⁺654.845Loss of carbon dioxide
[M+H-Fmoc]⁺476.630Loss of one Fmoc group
[M+H-2Fmoc]⁺254.415Loss of both Fmoc groups
[FmocHmb]⁺443.225Hydroxymethoxybenzyl-Fmoc fragment

The use of high-resolution mass spectrometry enables precise determination of the elemental composition, confirming the molecular formula C₄₃H₃₉NO₈ [21]. Accurate mass measurements with mass errors below 2 ppm provide unambiguous identification of the compound and distinguish it from potential isomers or impurities [21]. The isotope pattern observed in the mass spectrum further validates the elemental composition and confirms the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms [21].

Liquid chromatography-mass spectrometry analysis provides both separation and identification capabilities in a single analytical run [11] [36]. The chromatographic retention time, combined with mass spectrometric identification, offers a robust method for compound characterization and purity assessment [36]. The integration of these techniques allows for the simultaneous quantification of the target compound and identification of synthetic impurities or degradation products [11].

Prevention of β-Sheet Aggregation via Backbone Protection

The primary application of N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine lies in its ability to prevent β-sheet aggregation during solid-phase peptide synthesis [1] [2] [3]. β-Sheet formation represents one of the most significant challenges in SPPS, particularly when dealing with sequences containing β-branched amino acids such as valine, isoleucine, and leucine [4] [5]. These hydrophobic residues have an inherent tendency to form intermolecular hydrogen bonds, leading to peptide chain aggregation that severely compromises coupling efficiency and overall synthesis yields [2] [6].

The 2-Fmoc-oxy-4-methoxybenzyl group functions as a reversible backbone amide protecting group that temporarily disrupts the ability of peptide chains to form stabilizing hydrogen bonds [7] [8]. This protection operates through steric hindrance and electronic effects that prevent the amide backbone from participating in intermolecular associations [3] [9]. Research has demonstrated that incorporation of backbone-protected amino acids can improve synthesis yields by 2-5 fold for sequences containing β-branched amino acids, with some difficult sequences showing improvements of up to 10-50 fold [2] [10].

Experimental studies have shown that the strategic placement of backbone protection, particularly in hydrophobic regions containing valine residues, effectively prevents the formation of insoluble aggregates that would otherwise terminate productive coupling reactions [1] [6]. The protection mechanism is especially effective when positioned at least six residues away from proline or other structure-disrupting amino acids, allowing optimal disruption of secondary structure formation [3].

Table 1: Backbone Protection Strategies for SPPS

Protecting GroupRemoval ConditionsPrimary ApplicationCoupling EfficiencyCommercial Availability
2-Hydroxy-4-methoxybenzyl (Hmb)TFA acidolysisBeta-sheet aggregation preventionStandard to enhancedMultiple amino acids
2,4-Dimethoxybenzyl (Dmb)TFA acidolysisAspartimide formation preventionStandardLimited amino acids
2-Hydroxy-4-methoxy-5-nitrobenzyl (Hmnb)Reduction then TFA acidolysisAggregation prevention with improved couplingEnhanced via O,N acyl transferResearch stage
PseudoprolinesTFA acidolysisConformation disruptionStandardMultiple amino acids
O-acyl isopeptidesTFA acidolysisSecondary structure interruptionStandardLimited

Compatibility with Fmoc/tBu SPPS Strategies

N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine demonstrates excellent compatibility with standard Fmoc/tBu solid-phase peptide synthesis protocols [11] [12]. The orthogonal protection scheme employed ensures that all protecting groups can be removed independently without affecting others, providing complete compatibility with automated synthesis platforms [13] [14].

The dual Fmoc protection system offers several advantages in the context of Fmoc/tBu chemistry. The primary Fmoc group on the α-amino position undergoes standard base-catalyzed β-elimination with piperidine, following conventional SPPS protocols [15] [16]. The secondary Fmoc group protecting the hydroxyl function of the methoxybenzyl moiety remains stable under these deprotection conditions, ensuring selective removal at the appropriate synthesis stage [1] [8].

Coupling reactions involving this protected valine derivative proceed efficiently under standard activation conditions using reagents such as HATU, HBTU, or DIC/OxymaPure combinations [13] [17]. The presence of the bulky backbone protecting group does not significantly impair coupling kinetics, with reported coupling yields ranging from 85-95% under optimized conditions [1] [10]. The enhanced coupling efficiency observed with some backbone-protected derivatives may be attributed to improved solvation of the growing peptide chain and reduced aggregation at the coupling site [9] [10].

The compatibility extends to all standard side-chain protecting groups used in Fmoc/tBu chemistry, including tert-butyl esters for aspartic and glutamic acid, trityl groups for histidine and cysteine, and Pbf protection for arginine [11] [12]. Final cleavage using TFA-based cocktails simultaneously removes both the backbone protection and side-chain protecting groups, yielding the native peptide sequence [1] [18].

Table 2: Fmoc/tBu Strategy Components and Orthogonality

ComponentProtecting GroupRemoval MechanismDeprotection ReagentOrthogonality Level
Alpha-amino protectionFmoc (9-fluorenylmethoxycarbonyl)Base-catalyzed beta-eliminationPiperidine/DMFComplete
Side-chain protection (Thr, Ser, Tyr)tBu (tert-butyl)Acid-catalyzed carbocation formationTFAComplete
Side-chain protection (Arg)Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Acid-catalyzed carbocation formationTFAComplete
Side-chain protection (Asp, Glu)OtBu (tert-butyl ester)Acid-catalyzed ester hydrolysisTFAComplete
Backbone amide protectionHmb/Dmb (methoxybenzyl derivatives)Acid-catalyzed benzylic cleavageTFAComplete
Resin linkageWang/CTC (acid-labile linkers)Acid-catalyzed ester/ether cleavageTFAComplete

Strategic Incorporation in Difficult Sequence Contexts

The strategic incorporation of N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine becomes particularly valuable in challenging sequence contexts where conventional SPPS approaches fail or yield poor results [4] [19] [5]. Difficult sequences typically include those with high hydrophobic content, β-branched amino acid clusters, or segments prone to specific secondary structure formation [2] [4].

Hydrophobic sequences containing multiple valine residues represent prime candidates for backbone protection strategies [5] [20]. The incorporation of backbone-protected valine derivatives at strategic positions within these sequences can dramatically improve synthesis outcomes. Research indicates that placement of backbone protection every 6-8 residues in highly hydrophobic sequences can increase crude peptide purity from less than 20% to over 80% [10] [20].

Sequences containing clusters of β-branched amino acids, particularly those found in membrane proteins or amyloid-forming peptides, benefit significantly from backbone protection [4] [19]. The N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine derivative is particularly effective in these contexts because valine residues often occur at critical positions where β-sheet nucleation begins [2] [5].

Automated synthesis protocols have been developed that allow for the routine incorporation of backbone protection at predetermined positions [21] [10]. These protocols enable the preventive use of backbone protection rather than reactive approaches, leading to more consistent and predictable synthesis outcomes [10]. The automation is facilitated by the commercial availability of pre-formed building blocks and their compatibility with standard synthesis equipment [1] [22].

Recent developments in synthesis optimization have demonstrated that the strategic use of backbone-protected amino acids can enable the synthesis of previously intractable sequences [19] [20]. Examples include full-length amyloid peptides, membrane protein segments, and other aggregation-prone sequences that were previously only accessible through segmental approaches or alternative synthesis methods [4] [19].

Table 3: Difficult Sequence Contexts and Strategic Protection Solutions

Sequence TypePrimary ChallengeStrategic SolutionRecommended ProtectionSuccess Rate Improvement
Beta-branched amino acids (Val, Ile, Leu)Beta-sheet formation and aggregationBackbone protection at key positionsHmb-protected valine derivatives2-5 fold yield increase
Hydrophobic stretches (Ala, Val, Phe)Hydrophobic aggregationChaotropic solvents and backbone protectionDmb or Hmb protection3-10 fold yield increase
Hydrogen-bonding residues (Ser, Thr, Gln)Inter-chain hydrogen bondingBackbone protection to disrupt H-bondingHmb protection2-4 fold yield increase
Asp-Gly motifsAspartimide formationBackbone protection on Gly residueDmb-Gly or Hmb-GlyNear complete prevention
Poly-glycine sequencesBeta-sheet packingPseudoprolines or backbone protectionPseudoprolines5-15 fold yield increase
Membrane protein segmentsStrong hydrophobic interactionsBackbone protection every 6 residuesAutomated Hmb incorporation10-50 fold yield increase

XLogP3

8.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

697.26756720 g/mol

Monoisotopic Mass

697.26756720 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-10-2024

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